

Spectroscopic Data of Diethyl Ethoxymethylenemalonate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diethyl 2-ethoxymalonate*

Cat. No.: *B1590468*

[Get Quote](#)

This guide provides an in-depth analysis of the spectroscopic data for diethyl ethoxymethylenemalonate (CAS No. 87-13-8), a crucial reagent in various synthetic applications, including the preparation of quinoline derivatives.^[1] A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure purity, confirm structural integrity, and monitor reaction progress. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of diethyl ethoxymethylenemalonate, offering expert interpretation grounded in established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

Diethyl ethoxymethylenemalonate, with the IUPAC name diethyl 2-(ethoxymethylidene)propanedioate, is a functionalized malonic ester.^[2] Its structure incorporates two diethyl ester groups and an ethoxymethylene substituent, rendering it a versatile building block in organic synthesis.

Caption: Molecular structure of diethyl ethoxymethylenemalonate.

The following sections will dissect the ^1H NMR, ^{13}C NMR, IR, and MS spectra of this compound, providing both the raw data and a detailed interpretation of what each signal signifies about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

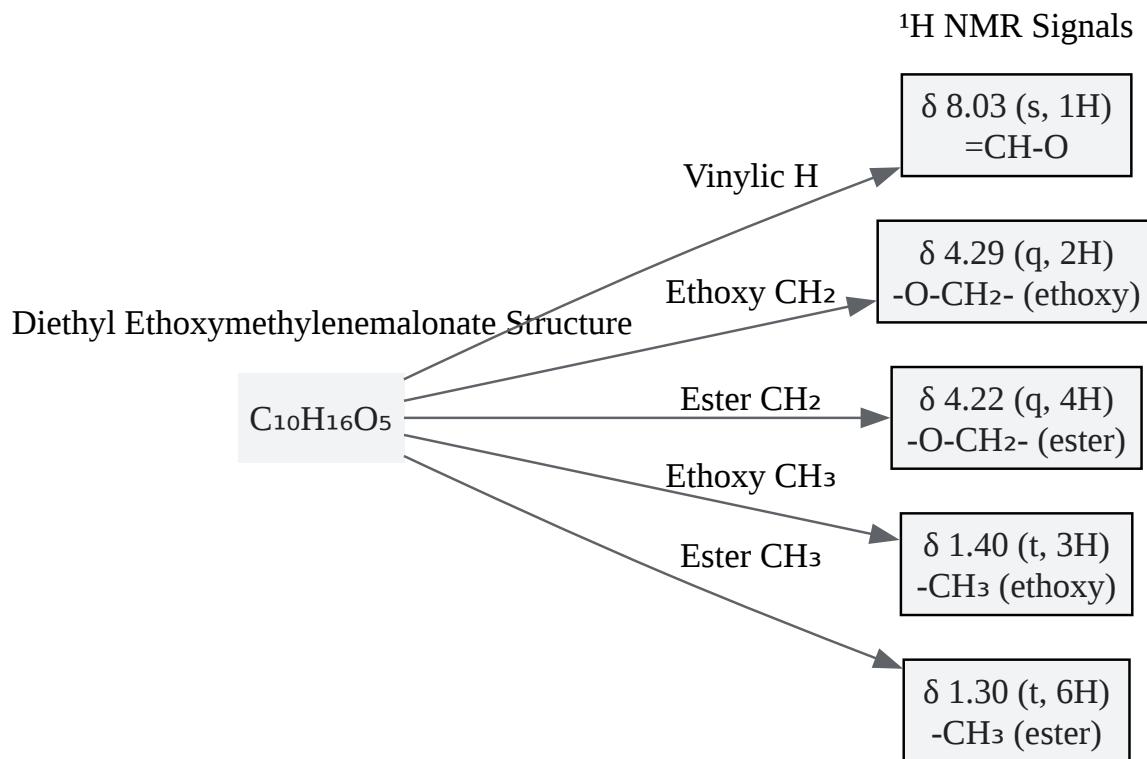
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For diethyl ethoxymethylenemalonate, both ^1H and ^{13}C NMR provide unambiguous evidence for its structure. The data presented here is referenced from the Spectral Database for Organic Compounds (SDBS).

^1H NMR Spectroscopy

The ^1H NMR spectrum of diethyl ethoxymethylenemalonate exhibits distinct signals for the ethoxy and methylene protons. The presence of a double bond and the influence of electronegative oxygen atoms significantly impact the chemical shifts of the neighboring protons.

Table 1: ^1H NMR Data for Diethyl Ethoxymethylenemalonate

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.03	s	1H	=CH-O
4.29	q	2H	-O-CH ₂ -CH ₃ (ethoxy)
4.22	q	4H	-O-CH ₂ -CH ₃ (ester)
1.40	t	3H	-O-CH ₂ -CH ₃ (ethoxy)
1.30	t	6H	-O-CH ₂ -CH ₃ (ester)


Interpretation of the ^1H NMR Spectrum:

The most downfield signal at 8.03 ppm is a singlet, which is characteristic of the vinylic proton (=CH-O). Its significant downfield shift is attributed to the deshielding effect of the adjacent oxygen atom and the electron-withdrawing carbonyl groups.

The two quartets at 4.29 ppm and 4.22 ppm correspond to the methylene protons (-O-CH₂-) of the ethoxy and the two ester ethyl groups, respectively. The splitting into a quartet is due to coupling with the adjacent methyl protons.

The triplets at 1.40 ppm and 1.30 ppm are assigned to the methyl protons (-CH₃) of the ethoxy and the two ester ethyl groups. The triplet pattern arises from coupling with the neighboring

methylene protons.

[Click to download full resolution via product page](#)

Caption: Correlation of ¹H NMR signals to the molecular structure.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Table 2: ¹³C NMR Data for Diethyl Ethoxymethylenemalonate

Chemical Shift (δ) ppm	Assignment
166.5	C=O (ester)
163.7	C=O (ester)
159.9	=CH-O
109.8	=C(COOEt) ₂
68.8	-O-CH ₂ - (ethoxy)
60.8	-O-CH ₂ - (ester)
15.1	-CH ₃ (ethoxy)
14.2	-CH ₃ (ester)

Interpretation of the ^{13}C NMR Spectrum:

The two signals in the downfield region at 166.5 ppm and 163.7 ppm are characteristic of the carbonyl carbons of the two ester groups. The signal at 159.9 ppm corresponds to the vinylic carbon attached to the oxygen (=CH-O). The other vinylic carbon, substituted with the two ester groups, appears at 109.8 ppm.

The signals for the methylene carbons of the ethoxy and ester groups are observed at 68.8 ppm and 60.8 ppm, respectively. The methyl carbons of the ethoxy and ester groups appear at 15.1 ppm and 14.2 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of diethyl ethoxymethylenemalonate shows characteristic absorption bands for the C=O, C=C, and C-O bonds.

Table 3: Major IR Absorption Bands for Diethyl Ethoxymethylenemalonate

Wavenumber (cm ⁻¹)	Intensity	Assignment
2982	Medium	C-H stretch (alkane)
1725	Strong	C=O stretch (α,β -unsaturated ester)
1645	Strong	C=C stretch (conjugated)
1240	Strong	C-O stretch (ester)
1140	Strong	C-O stretch (ether)

Interpretation of the IR Spectrum:

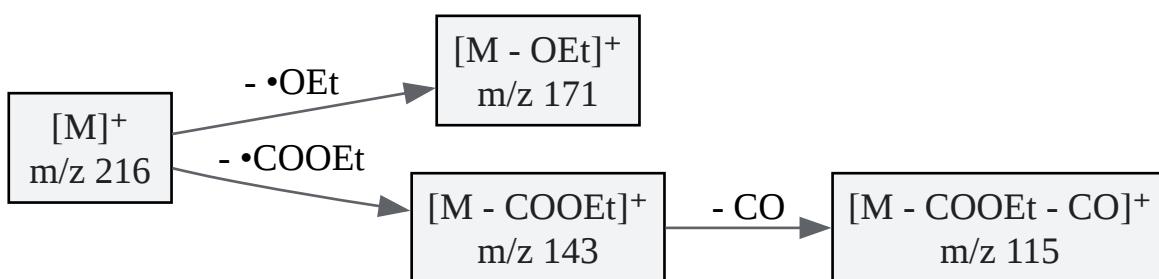
The strong absorption band at 1725 cm⁻¹ is indicative of the C=O stretching vibration of the α,β -unsaturated ester groups. The conjugation with the C=C double bond lowers the frequency from that of a saturated ester (typically 1750-1735 cm⁻¹).

The strong band at 1645 cm⁻¹ is assigned to the C=C stretching vibration. Its intensity is enhanced due to the conjugation with the carbonyl groups. The C-H stretching of the alkyl groups is observed around 2982 cm⁻¹.

The strong absorptions in the fingerprint region, particularly at 1240 cm⁻¹ and 1140 cm⁻¹, are characteristic of the C-O stretching vibrations of the ester and ether linkages, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.


Table 4: Key Mass Spectral Data for Diethyl Ethoxymethylenemalonate

m/z	Relative Intensity (%)	Proposed Fragment
216	25	$[M]^+$ (Molecular ion)
171	100	$[M - OEt]^+$
143	60	$[M - COOEt]^+$
115	45	$[M - COOEt - CO]^+$
29	55	$[CH_2CH_3]^+$

Interpretation of the Mass Spectrum:

The molecular ion peak $[M]^+$ is observed at m/z 216, which corresponds to the molecular weight of diethyl ethoxymethylenemalonate ($C_{10}H_{16}O_5$).

The base peak at m/z 171 results from the loss of an ethoxy radical ($\bullet OCH_2CH_3$, 45 amu), a common fragmentation pathway for ethyl esters. The fragment at m/z 143 arises from the loss of an ethoxycarbonyl radical ($\bullet COOCH_2CH_3$, 73 amu). Subsequent loss of a molecule of carbon monoxide (CO, 28 amu) from this fragment leads to the ion at m/z 115. The peak at m/z 29 is due to the ethyl cation ($[CH_2CH_3]^+$).

[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathway of diethyl ethoxymethylenemalonate.

Conclusion

The comprehensive analysis of the 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data provides a detailed and self-validating spectroscopic profile of diethyl ethoxymethylenemalonate. Each technique offers complementary information that, when

synthesized, confirms the molecular structure and provides a benchmark for quality control and reaction monitoring. This guide serves as a technical resource for scientists, enabling a deeper understanding and confident application of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diethyl ethoxymethylenemalonate (87-13-8) 1H NMR spectrum [chemicalbook.com]
- 2. Diethyl (ethoxymethylene)malonate | C10H16O5 | CID 6871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data of Diethyl Ethoxymethylenemalonate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590468#spectroscopic-data-for-diethyl-2-ethoxymalonate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com